Maltal

Beschreibung

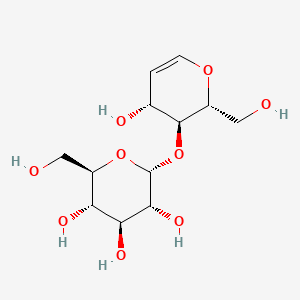

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

32447-71-5 |

|---|---|

Molekularformel |

C12H20O9 |

Molekulargewicht |

308.28 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2/t5-,6-,7-,8-,9+,10-,11+,12-/m1/s1 |

InChI-Schlüssel |

HNXRLRRQDUXQEE-YKDNNCFHSA-N |

SMILES |

C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |

Isomerische SMILES |

C1=CO[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO |

Kanonische SMILES |

C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |

Synonyme |

maltal |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Maltal and Its Analogues

Chemo- and Regioselective Synthetic Routes to Maltal Derivatives

Chemo- and regioselectivity are paramount in carbohydrate synthesis, allowing chemists to selectively modify specific functional groups or positions within a complex molecule while leaving others untouched. In glycal chemistry, these selectivities are achieved through various sophisticated approaches. For instance, regioselective deacetylation of glycals, such as D-glucal and D-galactal, has been accomplished using enzymatic methods, like catalysis with Pseudomonas fluorescens or lipase (B570770) CCL, or by employing buffered aqueous media to yield specific di-O-acetylated glycals google.com.

Beyond deacetylation, the concept of metal-catalyzed C-H insertions has been explored for chemo- and regioselective functionalization in the synthesis of complex molecules researchgate.netmdpi.com. Although not exclusively demonstrated for this compound, these principles are broadly applicable to glycal derivatives. A ruthenium-promoted one-pot approach involving direct glycosylation, oxidation, and dihydroxylation from glycals exemplifies how chemo- and regioselectivity can be achieved concurrently in a single synthetic sequence nih.gov. This method highlights the potential for designing multi-step transformations that are highly selective and efficient.

Stereoselective Approaches in this compound Synthesis

Stereoselectivity, the control over the spatial arrangement of atoms in a molecule, is a critical aspect of carbohydrate synthesis, as the biological activity of saccharides is often highly dependent on their precise three-dimensional structure. D-Maltal has been successfully employed as a substrate in various stereoselective C-glycosylation reactions rsc.orgresearchgate.netsathibhu.org.

A notable example involves the palladium(II)-catalyzed C-glycosylation of a diverse range of glycals, including D-maltal, with diaryliodonium salts rsc.orgresearchgate.net. This method provides 2,3-dideoxy C-aryl glycosides with excellent α-stereoselectivity and good to moderate yields rsc.orgresearchgate.net. The protocol is recognized for its broad substrate scope and functional group compatibility, marking a significant advancement in carbohydrate chemistry rsc.org.

Another stereoselective approach involves BF₃·OEt₂-promoted one-pot three-component tandem hydroamination/glycosylation reactions on glycal scaffolds, including hexa-O-acetyl-D-maltal beilstein-journals.org. This methodology exclusively yields α-propargyl 3-tosylamino-2,3-dideoxyglycosides with high α-stereoselectivity beilstein-journals.org. Furthermore, [2+2] cycloadditions have been utilized to synthesize β-lactams from glycal structures, demonstrating high regio- and stereoselectivity depending on the specific isocyanate employed orgsyn.org.

Glycosylation is a fundamental reaction in carbohydrate chemistry, enabling the formation of glycosidic bonds and the incorporation of sugar moieties into larger molecular architectures. Glycals serve as important donor molecules in the synthesis of various biologically active compounds researchgate.net.

The general mechanism of glycosylation with glycal donors involves the activation of the glycal with an electrophilic promoter, followed by a nucleophilic attack from an acceptor molecule at the anomeric carbon nih.gov. This process results in the functionalization of both the C1 and C2 positions of the donor nih.gov. Recent advancements include thiourea-catalyzed glycosylation with activated glycal donors, which has emerged as an efficient and stereoselective strategy for the assembly of oligosaccharides rsc.org. This approach allows for exquisite flexibility in reagent selection and coupling moieties, facilitating the synthesis of glycosides with precise regio- and stereocontrol rsc.org. The ability to prepare individual homogeneous glycoforms through chemical synthesis is particularly valuable for deciphering the specific roles of protein glycosylation in biological systems umich.edu.

Anomeric control refers to the ability to direct the stereochemical outcome at the anomeric carbon during glycosylation reactions, a crucial aspect for deoxyglycals like this compound. The anomeric effect, a stereoelectronic phenomenon, significantly influences the preferred conformation and reactivity at the anomeric center, thereby dictating the stereochemical outcome of glycosylation reactions wikipedia.orgrsc.org.

Strategies for stereoselective synthesis of glycosyl esters often involve the transformation of the anomeric hydroxyl group, which is a key step in carbohydrate synthesis mdpi.com. The configuration of the C3 substituent of glycals can also play a significant role in influencing the anomeric selectivity during C-glycosylation reactions researchgate.net. Moreover, certain oxidative glycosylation reactions involving anomeric nucleophiles have been shown to proceed with exclusive anomeric control, offering precise stereochemical outcomes nih.gov.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its analogues is increasingly emphasized to minimize environmental impact and promote sustainability. The 12 principles of green chemistry provide a framework for designing chemical processes that reduce hazards, enhance efficiency, and promote the use of safer materials uni-freiburg.denih.govajgreenchem.com.

Key aspects of green chemistry relevant to carbohydrate synthesis include waste prevention, maximizing atom economy, utilizing safer solvents and auxiliaries, designing for energy efficiency, and prioritizing catalytic reagents over stoichiometric ones uni-freiburg.denih.govmalta-consolider.com. For instance, the development of solvent-free synthetic methods in carbohydrate chemistry offers significant advantages in terms of environmental friendliness and experimental simplicity mdpi.com. These methods often rely on catalysis, where the catalyst plays a pivotal role in controlling both reactivity and selectivity mdpi.com. Research efforts, such as those at the University of Malta's Department of Pharmacy, contribute to the development of more efficient and environmentally friendly synthetic processes for medicinal compounds, aligning with green chemistry objectives nih.gov.

Derivatization Strategies for Functionalization and Advanced Chemical Applications

Derivatization strategies applied to this compound and other glycals enable the introduction of new functional groups, expanding their utility in various advanced chemical applications. Glycals can undergo functionalization at multiple positions, including C-1, C-2, and through difunctionalization at 1,2-, 2,3-, and 1,3-positions researchgate.net.

These derivatization approaches are instrumental in synthesizing biologically active compounds and natural products researchgate.netrsc.orgresearchgate.net. For example, glycals can be converted into vicinal 1,2-diazides and 1,2-(or 2,1)-azidoacetates using hypervalent iodine reagents rsc.org. These azido (B1232118) derivatives serve as convenient precursors for amino sugars and pseudotrisaccharides, which are important structural features in many oligosaccharides rsc.org. Furthermore, derivatization techniques are employed to enhance the detection and analysis of compounds in analytical methods such as mass spectrometry imaging flvc.org. The synthesis of multivalent neoglycoconjugates from glycals via click conjugations represents another significant application, offering potential in biochemical and biomedical fields beilstein-journals.org.

Chemical Reactivity and Mechanistic Investigations of Maltal

Non-Enzymatic Chemical Transformations

Maltal, as a glycal, participates in a range of non-enzymatic reactions characteristic of its 2,3-unsaturated sugar structure. These transformations often exploit the electron-rich double bond, leading to additions, rearrangements, and redox processes.

Electrophilic Additions Across the Glycal Double Bond

Glycals readily undergo electrophilic addition reactions across their C1-C2 double bond, similar to typical alkenes. This reactivity stems from the high electron density of the π-bond, which serves as a nucleophilic site for electron-deficient species wikipedia.orgacs.org. The general mechanism involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. This carbocation is then susceptible to attack by a nucleophile, completing the addition across the original double bond scribd.combeilstein-journals.orgnih.gov.

Common electrophiles that react with glycals include halogens (e.g., Cl₂, Br₂), hydrogen halides (e.g., HBr), hypohalous acids (HOX), and water under acidic conditions wikipedia.orgscribd.commdpi.com. The regioselectivity of these additions often adheres to Markovnikov's rule, where the hydrogen atom of a protic acid adds to the carbon atom of the double bond that already possesses a greater number of hydrogen atoms, thereby forming the more stable carbocation intermediate scribd.comresearchgate.net.

Research has explored electrophilic fluorinations of glycals, demonstrating that factors such as solvent polarity and substrate structure can influence the stereochemical outcome and product distribution. For instance, reactions with D-glucal in acetonitrile (B52724) can yield predominantly 2-deoxy-2-fluoro-D-mannose, while specific conditions with tri-O-acetyl-D-glucal in freon can lead to nearly pure 2-deoxy-2-fluoro-D-glucose osti.gov. Furthermore, electrochemical bromination of glycals has been reported, providing a method for synthesizing 2-bromoglycals, which can serve as intermediates for further transformations, including the Ferrier rearrangement frontiersin.org.

Nucleophilic Reactions and Glycoside Formation

Glycals, including this compound, are valuable starting materials for the formation of glycosidic bonds, a fundamental process in carbohydrate synthesis nih.gov. Glycoside formation is primarily a nucleophilic substitution reaction where a nucleophilic glycosyl acceptor displaces a leaving group from an electrophilic glycosyl donor rsc.org.

One approach involves transforming glycals into derivatives containing electron-withdrawing groups, such as 2-nitroglycals. These derivatives can undergo Michael-type additions and base-catalyzed glycoside formation, leading to the synthesis of 2-deoxy-2-nitroglycosides nih.gov. Another significant development is the palladium(II)-catalyzed stereoselective synthesis of O-glycosides directly from glycals. In this methodology, the palladium catalyst activates the glycal's π-system, facilitating a stereoselective attack by an oxygen nucleophile uni-freiburg.de. Additionally, the synthesis of C- and S-glycosides from glycals has been investigated, often proceeding via allylic substitution reactions with carbon nucleophiles to yield 2,3-unsaturated C-glycosides researchgate.net.

Rearrangement Reactions

Rearrangement reactions are crucial in glycal chemistry, with the Ferrier rearrangement being a prominent example. This organic reaction involves a nucleophilic substitution coupled with an allylic shift within a glycal ontosight.ai. The mechanism typically initiates with the formation of a delocalized allyloxocarbenium ion, often promoted by a Lewis acid such as indium(III) chloride (InCl₃), boron trifluoride diethyl etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or zinc(II) chloride (ZnCl₂) ontosight.ai. This highly reactive intermediate then undergoes an in situ reaction with an alcohol, yielding a mixture of α and β anomers of the 2-glycoside, with the double bond migrating to the 3,4-position ontosight.ai. The cleavage of the C3-acetyl group in fully acetylated glycals leads to the "Ferrier" glycosyl cation, which is then attacked by nucleophiles at the C1-position mpg.de.

Recent advancements include electrochemical variants of the Ferrier rearrangement, which offer broad substrate compatibility and can achieve high yields and excellent diastereoselectivities acs.org. For instance, studies have shown the efficient carbon-Ferrier rearrangement on glycals using ceric ammonium (B1175870) nitrate (B79036) (CAN) and allyltrimethylsilane (B147118) as a carbon nucleophile, resulting in high selectivity for α-C-allyl glycosides beilstein-journals.org. Furthermore, copper(I)-mediated 1,2-metallate rearrangements of 1-metallated glycals reacting with organolithium reagents have been demonstrated to produce alkenylpolyol chains with yields ranging from 45% to 91% thieme-connect.com.

Table 1: Representative Ferrier Rearrangement Examples (General Glycals)

| Lewis Acid | Nucleophile/Conditions | Product Type | Yield (%) | α:β Ratio |

| InCl₃ | Methanol (B129727), in dichloromethane | 2-Glycoside (2,3-unsaturated) | Not specified | 7:1 |

| SnCl₄ | Methanol, in dichloromethane, -78 °C, 10 min | 2-Glycoside (2,3-unsaturated) | 83 | 86:14 |

| BF₃·OEt₂ | Isopropanol, RT, 24 hr | 2-Glycoside (2,3-unsaturated) | 95 | Not specified |

| ZnCl₂ | Ethanol, in toluene, RT, 30–60 min | 2-Glycoside (2,3-unsaturated) | 65–95 | 89:11 |

| BF₃·OEt₂ | Benzyl alcohol, in dichloromethane, -20 °C to RT, 1 hr | 2-Glycoside (2,3-unsaturated) | 98 | Not specified |

Note: The data presented in Table 1 are derived from general glycal reactions and illustrate the typical outcomes of the Ferrier rearrangement. This compound, as a disaccharide glycal, is expected to undergo similar transformations under appropriate conditions.

Oxidation and Reduction Pathways

Glycals exhibit notable stability under oxidative conditions, characterized by relatively high oxidation potentials acs.org. Despite this stability, various oxidation reactions can be performed on glycals to introduce new functionalities or transform them into other carbohydrate derivatives. For example, the oxidation of glycals using reagents such as methyltrioxorhenium (MTO)-hydrogen peroxide or hydrogen peroxide-acetonitrile in methanol can directly yield methyl glycosides. These methods offer complementary stereochemical outcomes, enabling the synthesis of either β-D-gluco-pyranosides or α-D-manno-pyranosides from the same glycal precursor researchgate.net.

Conversely, the reduction of the C=C double bond in glycals is a valuable synthetic route to obtain C-glycosyl compounds rsc.org. An efficient method for synthesizing 2-OH thioaryl glycosides from per-protected glycals involves a two-step process: initial oxidation of the glycal with oxone to form 1,2-anhydro sugars, followed by reduction of these intermediates with sodium borohydride (B1222165) (NaBH₄) in the presence of aryl disulfides mdpi.com. These redox reactions underscore the versatility of glycals in synthetic carbohydrate chemistry.

Enzymatic Catalysis and Biotransformations Involving this compound

Enzymatic transformations involving this compound demonstrate the remarkable catalytic capabilities and substrate flexibility of glycosylases. These biotransformations offer highly selective and efficient pathways for modifying this compound.

Mechanism of Hydration of this compound by Glycosylases

A well-studied enzymatic transformation of this compound is its hydration catalyzed by β-amylase. Crystalline β-amylase, isolated from sources such as sweet potato or soybean, has been shown to catalyze the hydration of this compound (α-D-glucopyranosyl-(1→4)-2-deoxy-D-glucal) to produce 2-deoxymaltose (B1228363) (α-D-glucopyranosyl-(1→4)-2-deoxy-D-glucose) wikipedia.orgnih.govchem960.com.

The mechanism of this enzymatic hydration involves a cis addition of water across the double bond of this compound wikipedia.org. Kinetic studies have revealed that the protonation of the substrate is the initial and rate-limiting step of the reaction wikipedia.orgnih.gov. This is supported by the observation of an unusually large solvent deuterium (B1214612) kinetic isotope effect (V_H/V_D = 8) when the reaction is conducted in deuterium oxide (D₂O) nih.gov. Following protonation, a transient carbonium ion-enzyme intermediate is formed, which then reacts with water to yield 2-deoxymaltose wikipedia.orgnih.gov.

A significant mechanistic insight is that β-amylase protonates this compound from a direction opposite to that assumed for the protonation of its natural polysaccharide substrate, starch. Despite this difference in the initial protonation trajectory, both reactions result in products with the same anomeric configuration. This stereochemical dichotomy strongly suggests that the protein structure of the glycosylase plays an overriding role in dictating the steric outcome of the catalyzed reactions, by precisely limiting the approach and orientation of water or other acceptor molecules to the active site wikipedia.orgchem960.com. This functional flexibility of glycosylase catalytic groups, allowing them to catalyze diverse reactions with different substrates, is a key aspect of their enzymatic action nih.gov.

Table 2: Enzymatic Hydration of this compound by β-Amylase

| Enzyme Source | Substrate | Product | Vmax (µmol/min/mg) | Km (mM) | Solvent Deuterium Isotope Effect (V_H/V_D) | Stereochemistry of Hydration |

| Sweet Potato β-Amylase | This compound | 2-Deoxymaltose | 0.082 (at pH 5.0) | 94.5 (at pH 5.0) | 8 (pH/pD 4.2-5.4) | cis hydration, protonation from above double bond |

| Soybean β-Amylase | This compound | β-2-Deoxymaltose | Not specified | Not specified | 6.5 | cis hydration, protonation from above double bond |

Note: Vmax and Km values are specific to the sweet potato β-amylase at pH 5.0. The solvent deuterium isotope effect indicates the rate-limiting step involves proton transfer.

Role of β-Amylase in this compound Hydration

β-Amylase (EC 3.2.1.2), an inverting glycoside hydrolase widely distributed in plants and microorganisms, is known for its role in hydrolyzing α-1,4-glucosidic linkages in starch to release β-anomeric maltose (B56501) wikipedia.orgnih.gov. Beyond its primary function, β-amylase also catalyzes the cis hydration of this compound to form β-2-deoxymaltose uniprot.orgmegazyme.com. This reaction has been observed with β-amylase from various sources, including crystalline soybean and sweet potato β-amylase uniprot.orgmegazyme.com. The enzyme facilitates the addition of water across the enolic double bond of this compound, leading to the formation of the 2-deoxymaltose product megazyme.com.

Kinetic Studies of Enzymatic Hydration: Solvent Deuterium Kinetic Isotope Effects

Kinetic studies of this compound hydration catalyzed by β-amylase have revealed distinctive characteristics, particularly concerning solvent deuterium kinetic isotope effects (SKIE). An unusually large SKIE, with a VH/VD ratio of approximately 6.5 to 8, has been consistently observed when the reaction is performed in D2O uniprot.orgmegazyme.com. Furthermore, the reaction rate exhibits a linear dependence on the mole fraction of deuterium uniprot.orgmegazyme.com.

This substantial SKIE indicates that protonation is the rate-limiting step in the enzymatic hydration of this compound uniprot.orgmegazyme.com. The linearity of the rate with deuterium mole fraction further suggests a nearly symmetric one-proton transition state uniprot.org. The product formed in D2O is identified as 2-deoxy-[2(a)-2H]maltose, confirming the incorporation of deuterium at the C2 position of the deoxymaltose moiety uniprot.orgmegazyme.com.

Table 1: Solvent Deuterium Kinetic Isotope Effects for this compound Hydration

| Enzyme Source | VH/VD | Conditions (pH/pD) | Rate-Limiting Step | Product Deuteration | Reference |

| Soybean β-amylase | 6.5 | D2O | Protonation | 2-deoxy-[2(a)-2H]maltose | uniprot.org |

| Sweet Potato β-amylase | 8 | 5.0 | Protonation | 2-deoxy-[2(a)-2H]maltose | megazyme.com |

Proposed Carbonium Ion Mediated Reaction Mechanisms

The observed cis hydration of this compound and the significant solvent deuterium kinetic isotope effects provide strong evidence supporting a general-acid-catalyzed, carbonium ion mediated reaction mechanism for β-amylase uniprot.orgmegazyme.com. In this proposed mechanism, the initial and rate-limiting step involves the protonation of this compound from above the double bond uniprot.orgmegazyme.com. This protonation is followed by the formation of a transient carbonium ion-enzyme intermediate megazyme.com. The subsequent nucleophilic attack by water on this carbonium ion intermediate leads to the formation of β-2-deoxymaltose wikipedia.org.

Stereochemical Course of Enzymatic Hydration: cis-Addition and Product Anomericity

A critical aspect of this compound hydration by β-amylase is its stereochemical course. The enzyme catalyzes the cis addition of water to this compound uniprot.org. This means that both the proton and the hydroxyl group are added to the same face of the double bond nih.govgoogle.comuni-freiburg.de. The resulting product is consistently the β-anomer of 2-deoxymaltose uniprot.org.

Of particular significance is the observation that β-amylase protonates this compound from a direction opposite to that assumed for the protonation of starch, yet it produces products with the same anomeric configuration from both substrates uniprot.orguni-freiburg.de. This stereochemical dichotomy highlights the overriding role of the enzyme's protein structure in dictating the steric outcome of the reaction, by precisely limiting the approach and orientation of water or other nucleophiles to the reaction center uniprot.org. This demonstrates the functional flexibility of the enzyme's catalytic groups, which can act with different stereochemistry on different substrates while maintaining control over the product anomericity megazyme.com.

Enzyme-Maltal Binding Mechanisms

The binding of this compound to β-amylase is a crucial prerequisite for its enzymatic hydration. Studies on soybean β-amylase indicate that two this compound molecules bind to the enzyme following a random mechanism. Competitive inhibition studies with 4-O-α-D-glucopyranosyl-(1→4)-1-deoxynojirimycin (GDN) further suggest that GDN inhibits this compound hydration competitively at subsites 1 and 2, and noncompetitively at another site. This implies a complex binding landscape within the enzyme's active site.

Active Site Characterization and Substrate Recognition

The active site of β-amylase is characterized by a deep pocket formed within a (β/α)8-barrel core structure, surrounded by three long loops (L3, L4, and L5). The catalytic center contains two conserved glutamic acid residues, specifically Glu186 and Glu380 in soybean β-amylase, which are crucial for catalysis wikipedia.org. Glu186 is positioned near the glycosidic bond to be cleaved (or the enolic bond in this compound), while Glu380 is located near the β-anomeric O1 of the product.

Upon binding, the non-reducing ends of saccharide ligands, such as 2-deoxymaltose (the hydration product of this compound), are oriented towards the base of the active site pocket. The catalytic groups and the reaction center are shielded from the solvent by van der Waals interactions, which is essential for maintaining topological control over the reaction's steric outcome.

Conformational Dynamics of Enzyme Active Sites upon this compound Binding: Mobile Loop Involvement

A key feature of β-amylase's catalytic mechanism, particularly in response to substrate binding, is the conformational dynamics of its active site, notably involving a mobile loop. In soybean β-amylase, a "hinged" loop (Loop 3, corresponding to residues 91-150 in sweet potato β-amylase or 96-103 in soybean β-amylase) undergoes a significant conformational change upon saccharide binding. This loop transitions from an open conformation in the unliganded enzyme to a closed position when a substrate like this compound binds.

The closing of this mobile loop forms part of the active site, facilitating interactions with the substrate and shielding the catalytic groups from the solvent. This conformational change is inferred to create a convenient catalytic environment for the hydration reaction, ensuring the precise orientation of the substrate and water molecule for effective catalysis. The movement of this loop is critical for both substrate binding and product release.

Stereochemical and Conformational Analysis of Maltal and Its Transition States

Conformational Preferences and Dynamics in Solution and Bound States

The conformation of a molecule, which describes the spatial arrangement of its atoms, is not static and can change through rotation around single bonds. For a molecule like maltal, its conformational preferences are influenced by a variety of factors, including the solvent it is dissolved in and its interactions when bound to other molecules, such as enzymes.

When this compound binds to a biological macromolecule, such as an enzyme, its conformational dynamics can be significantly altered. The binding pocket of an enzyme imposes geometric constraints on the this compound molecule, often forcing it into a specific, biologically active conformation. This "bound state" conformation may differ from the most stable conformation in solution. The process of binding can involve an "induced fit," where the binding of this compound causes a conformational change in the enzyme, or a "conformational selection," where the enzyme preferentially binds to a pre-existing, higher-energy conformation of this compound. Understanding these dynamics is crucial as they are intricately linked to the molecule's function.

Stereochemical Outcomes of Specific Reactions

The stereochemistry of a reaction refers to the three-dimensional arrangement of the atoms in the reactants and products. Many chemical reactions involving chiral molecules like this compound can lead to the formation of different stereoisomers. The specific stereochemical outcome is often determined by the reaction mechanism and the transition state geometry.

The transition state is a high-energy, transient arrangement of atoms that occurs during a chemical reaction as reactants are converted into products. The geometry of the transition state plays a critical role in determining which stereoisomer is preferentially formed. Computational quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for studying the structures and energies of transition states in enzymatic reactions. By modeling the transition state, researchers can gain insights into the factors that control the stereochemical course of a reaction. For example, in reactions such as hydration, the addition of water across a double bond, the stereochemical outcome can be predicted by analyzing the stability of the possible transition state structures.

Influence of Substituents on Stereoselectivity

Stereoselectivity is the preference for the formation of one stereoisomer over another in a chemical reaction. The introduction of substituents, which are atoms or groups of atoms that replace a hydrogen atom on the parent structure of this compound, can have a profound impact on the stereoselectivity of its reactions.

Substituents can influence stereoselectivity through both steric and electronic effects. Steric effects arise from the physical bulk of the substituents, which can hinder the approach of a reactant from a particular direction, thereby favoring the formation of one stereoisomer. Electronic effects relate to how the substituent alters the distribution of electrons in the molecule, which can influence the stability of the transition state and thus the reaction pathway.

For example, in reactions involving the formation of a cyclic intermediate, the nature of the substituents can dictate the facial selectivity of the subsequent nucleophilic attack, leading to a specific stereochemical outcome. The presence of multiple substituents can lead to more complex interactions, where the steric and electronic influences of the different groups may either reinforce or counteract each other, leading to varying degrees of stereoselectivity. A summary of how different substituents can influence reaction outcomes is presented in the table below.

| Reaction Type | Substituent Position | Substituent Type | Observed Stereochemical Outcome |

| Substitution | C-3 | Alkoxy | High 1,3-cis selectivity nih.gov |

| Substitution | C-3 | Methyl | 1,3-trans selectivity nih.gov |

| Substitution | C-4 | Various | Little influence on stereochemical outcome nih.gov |

Theoretical and Computational Studies of Maltal Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing methods such as Density Functional Theory (DFT) and ab initio approaches, are fundamental for elucidating the electronic structure and inherent reactivity of molecules researchgate.nethi.is. For Maltal, these calculations would be instrumental in determining its optimized molecular geometry, including precise bond lengths and bond angles in various conformational states. By analyzing the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers could gain insights into this compound's electron-donating and electron-accepting capabilities, respectively researchgate.netajchem-a.com. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity researchgate.net.

Molecular Dynamics Simulations of this compound-Enzyme Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the time-dependent behavior of molecular systems, including the dynamic interactions between a small molecule like this compound and biological macromolecules such as enzymes mdpi.comum.edu.mtnih.govnih.govplos.org. If this compound were to act as a substrate, inhibitor, or modulator of an enzyme, MD simulations would provide a dynamic view of their interaction at an atomic level.

Such simulations would typically involve setting up the this compound-enzyme complex in a solvated environment (e.g., a water box with appropriate counterions) and simulating its motion over a defined period (e.g., nanoseconds to microseconds). Analysis of the simulation trajectories would yield critical data on the stability of the complex, assessed through metrics like the root-mean-square deviation (RMSD) of the protein backbone and the radius of gyration (Rg) of the complex mdpi.com. Detailed examination of the interactions would reveal the specific amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic contacts, or electrostatic interactions with this compound mdpi.com. MD simulations can also elucidate conformational changes in the enzyme induced by this compound binding and how these changes might influence the enzyme's catalytic activity or substrate specificity mdpi.complos.org. For instance, studies on other enzyme-ligand systems have shown how MD can predict the accommodation of flexible ligands within active sites and the role of electrostatic energy in binding mdpi.com.

Transition State Modeling for Enzymatic and Non-Enzymatic Reactions

Transition state modeling, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, is crucial for understanding the mechanisms and kinetics of both enzymatic and non-enzymatic reactions involving this compound elifesciences.orgnih.govmdpi.combiorxiv.org. The transition state (TS) represents the highest energy point along the reaction pathway, and its characterization is key to determining reaction rates and selectivities elifesciences.orgbiorxiv.org.

For reactions where this compound is a reactant or product, computational modeling would aim to identify the precise geometry and electronic structure of the transition state. This involves exploring the potential energy surface to locate the saddle point corresponding to the TS and calculating the activation energy barrier for the transformation nih.govmdpi.com. In enzymatic contexts, the focus would be on how the enzyme stabilizes the transition state of a this compound-involved reaction, thereby lowering the activation energy and accelerating the reaction rate elifesciences.orgbiorxiv.org. The "theozyme model" can be particularly useful in this regard, simplifying complex enzyme systems to focus on the key catalytic residues directly involved in stabilizing the transition state mdpi.com. For non-enzymatic reactions of this compound, transition state modeling would provide insights into its inherent chemical reactivity, preferred reaction mechanisms (e.g., concerted vs. stepwise), and the influence of solvent effects on reaction kinetics nih.govresearchgate.net.

Prediction of Spectroscopic Properties from Computational Models

Computational models are extensively utilized to predict various spectroscopic properties of chemical compounds, aiding in their characterization and identification ajchem-a.comnih.govresearchgate.netaip.org. For this compound, these predictions would be invaluable for experimental validation and understanding its molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra, including absorption maxima and intensities ajchem-a.comnih.govresearchgate.netaip.org. By simulating this compound's electronic transitions, computational chemists could provide theoretical spectra that assist in the interpretation of experimental UV-Vis data. Similarly, vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can be predicted by calculating vibrational frequencies and intensities from optimized molecular geometries researchgate.net. These predicted spectra would offer characteristic fingerprints for this compound, useful for its identification and for studying conformational changes. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing a theoretical basis for assigning experimental NMR signals and confirming structural assignments. The integration of machine learning (ML) with quantum chemical calculations is also emerging as a method to accelerate the prediction of spectroscopic data, especially for large datasets nih.govmdpi.commdpi.combohrium.com.

Advanced Analytical Methodologies for Maltal Research

Spectroscopic Techniques for Mechanistic Elucidation (e.g., Advanced NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural elucidation and identification of organic compounds like Maltal. Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful in this regard.

Mass Spectrometry (MS) Mass spectrometry plays a critical role in determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation patterns, which can aid in structural assignment. Research has indicated the presence of compounds with the molecular formula C12H20O9 as "dimer products" in studies concerning highly oxygenated organic molecules (HOMs) derived from cyclohexene (B86901) ozonolysis copernicus.orgcopernicus.org. These findings highlight the utility of advanced mass spectrometry techniques, such as Chemical Ionization Mass Spectrometry (CIMS) coupled with an Atmospheric Pressure interface and Time-of-Flight (APi-TOF) mass spectrometer, for detecting and characterizing such complex organic species in atmospheric processes copernicus.orgcopernicus.org.

The data analysis for these mass spectrometry measurements often employs computational tools, including MATLAB-based toolboxes, to process the high-resolution mass spectra and identify individual ion signals copernicus.org. This allows for the assignment of molecular formulas based on accurate mass measurements and isotopic patterns. For instance, in studies of HOMs, C12H20O9 was observed as a prominent "dimer" product, indicating its formation through dimerization pathways of smaller oxygenated radicals copernicus.org.

Advanced Nuclear Magnetic Resonance (NMR) While specific detailed NMR spectroscopic data for this compound (C12H20O9) is not extensively reported in readily available literature, advanced NMR techniques are indispensable for the definitive structural elucidation of complex organic molecules. For a compound like this compound, with 12 carbon atoms and 20 hydrogen atoms, various NMR experiments would be employed to resolve its complete structure:

¹H NMR Spectroscopy: Provides information on the number, chemical environment, and coupling interactions of hydrogen atoms, indicating different proton types (e.g., hydroxyl protons, anomeric protons, aliphatic protons).

¹³C NMR Spectroscopy: Reveals the number of distinct carbon atoms and their chemical environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would differentiate between methyl, methylene, methine, and quaternary carbons.

Two-Dimensional NMR (2D NMR):

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, establishing connectivity through bonds.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, assigning proton signals to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, crucial for establishing quaternary carbon positions and long-range connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on spatial proximity between protons, aiding in the determination of stereochemistry and conformation, especially for a polyhydroxylated compound like this compound.

These advanced NMR techniques, often complemented by computational chemistry tools for spectral prediction, would enable the unambiguous assignment of each atom and the elucidation of the complete three-dimensional structure of this compound.

Enzymatic Assay Development and Kinetic Analysis for this compound Substrates

Enzymatic assays are developed to study the interaction of a compound with specific enzymes, typically to determine if the compound acts as a substrate, inhibitor, or activator, and to characterize the kinetics of such interactions. While "this compound" (C12H20O9) is a specific chemical compound, direct research explicitly detailing its role as a substrate for specific enzymes or its enzymatic degradation pathways is not widely reported in the general scientific literature. The term "Malt" is commonly associated with amylase enzymes that break down starch into sugars like maltose (B56501), but this does not directly imply this compound (C12H20O9) as a substrate copernicus.orgcopernicus.orgnih.govtipbiosystems.com.

However, if this compound were to be investigated as an enzymatic substrate, the development of enzymatic assays would follow established principles of enzyme kinetics.

Enzymatic Assay Development: The development process would typically involve:

Enzyme Selection: Identifying enzymes that could potentially interact with a carbohydrate-like structure or a highly oxygenated organic molecule. Given its structure, enzymes involved in carbohydrate metabolism (e.g., glycosidases, oxidoreductases) or those acting on highly functionalized organic compounds might be considered.

Substrate Preparation: Ensuring a pure and accurately quantified sample of this compound.

Reaction Optimization: Determining optimal conditions (pH, temperature, buffer composition, enzyme concentration) for the enzymatic reaction.

Detection Method: Choosing a method to monitor the conversion of this compound or the formation of its product. This could involve:

Spectrophotometric assays: If this compound or its product has a characteristic absorbance.

Chromatographic assays (e.g., HPLC): To separate and quantify this compound and its enzymatic products over time tipbiosystems.com. This is particularly useful if no direct spectroscopic change occurs.

Fluorometric assays: If a fluorescent tag can be incorporated or if a fluorescent product is formed.

Coupled assays: Where the product of the this compound reaction is a substrate for a second, easily detectable enzymatic reaction.

Kinetic Analysis: Once an assay is developed, kinetic analysis would be performed to characterize the enzyme-Maltal interaction. This involves measuring the initial reaction rates at varying concentrations of this compound (as the putative substrate) while keeping enzyme concentration constant. Key kinetic parameters to determine would include:

Michaelis Constant (Km): Represents the substrate concentration at which the reaction velocity is half of the maximal velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for this compound bmglabtech.com.

Maximum Reaction Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with this compound.

Catalytic Efficiency (kcat/Km): A measure of how efficiently an enzyme converts substrate into product.

Data from such experiments are typically plotted as reaction velocity versus substrate concentration and fitted to kinetic models, such as the Michaelis-Menten equation, to derive Km and Vmax values bmglabtech.commathworks.comjmb.or.kr. Deviations from simple Michaelis-Menten kinetics, such as substrate inhibition, would also be investigated jmb.or.kr.

Detailed Research Findings (Hypothetical for this compound as Substrate): If this compound were found to be a substrate for a hypothetical enzyme, a typical kinetic study might yield data similar to the following (illustrative example, not based on actual this compound enzymatic data):

| [this compound] (µM) | Initial Velocity (µM/min) |

| 10 | 0.5 |

| 25 | 1.0 |

| 50 | 1.8 |

| 100 | 2.5 |

| 200 | 2.9 |

| 400 | 3.0 |

Table 1: Illustrative Initial Reaction Velocities for a Hypothetical Enzymatic Reaction with this compound as Substrate.

Analysis of such data, often using software like MATLAB for non-linear regression, would allow for the determination of kinetic parameters. For instance, a hypothetical fit might yield a Km of 50 µM and a Vmax of 3.2 µM/min.

Maltal in Advanced Organic Synthesis and Materials Science

Utility of Maltal as a Chiral Building Block in Complex Molecule Synthesis

This compound serves as a valuable chiral building block in the stereoselective synthesis of complex molecules, particularly C-glycosides. Its structure, featuring a pyranose ring with a double bond at the C1-C2 position and multiple hydroxyl groups, allows for diverse chemical transformations while maintaining or transferring its inherent stereochemical information.

One prominent application is in C-glycosylation reactions, which involve the formation of a carbon-carbon bond at the anomeric center. Palladium(II)-catalyzed C-glycosylation of various glycals, including D-maltal, has been successfully employed to synthesize 2,3-dideoxy C-aryl glycosides with excellent α-stereoselectivity and good to moderate yields. This methodology is praised for its broad substrate scope and functional group compatibility, offering a significant advancement in carbohydrate chemistry. sigmaaldrich.comnih.govcenmed.com For instance, the reaction of D-maltal with diaryliodonium salts under palladium catalysis effectively yields the corresponding C-glycosides. sigmaaldrich.comnih.gov Similarly, indium(III) triflate (In(OTf)₃) has been demonstrated as an efficient Lewis acid catalyst for stereoselective C-glycosylation reactions of glycal derivatives, including per-O-acetyl-D-maltal, yielding C-pseudothis compound derivatives in excellent yields and α-selectivity. nih.gov

These stereoselective transformations highlight this compound's importance in constructing complex molecular architectures with precise control over chirality, a critical aspect in the synthesis of natural products and other intricate organic compounds.

Applications in the Synthesis of Glycoconjugates and Oligosaccharides

This compound and its derivatives are instrumental in the synthesis of complex glycoconjugates and oligosaccharides, which are crucial for understanding various biological processes and developing advanced materials. The synthesis of these complex carbohydrate structures often presents challenges due to the need for precise regiocontrol and stereocontrol over glycosidic linkages. chem960.com

"Click chemistry," particularly copper(I)-catalyzed azide-alkyne cycloaddition, has emerged as a powerful and efficient ligation method for glycoconjugation. chembase.cn this compound derivatives have been successfully integrated into such strategies for the construction of well-defined, multivalent neoglycoconjugate architectures. For example, the synthesis of trivalent 3-tosylamino-2,3-dideoxyneoglycoconjugates has been achieved using click conjugations, demonstrating the versatility of this approach for assembling complex glycosylated structures like clusters, dendrimers, polymers, peptides, and macrocycles. chembase.cn

Furthermore, maltose-derived glycals, which are structurally related to this compound, have been utilized in the synthesis of thiomimetics of higher oligosaccharides and glycoconjugates through stereoselective thioconjugation reactions. These reactions, often photoinduced thiol-ene coupling reactions, provide insights into block synthesis routes for such complex structures. nih.gov

The ability to precisely synthesize these complex carbohydrate structures using this compound-derived precursors is vital for creating molecules with specific properties, paving the way for advancements in various fields.

Role in Probing Enzyme Mechanism and Glycosidase Inhibition (Non-clinical)

This compound has proven to be a valuable substrate for mechanistic studies of enzymes, particularly glycosidases, providing crucial insights into their catalytic mechanisms in a non-clinical context.

A notable example is the hydration of this compound by beta-amylase (EC 3.2.1.2) to form 2-deoxymaltose (B1228363) (PubChem CID: 3081508). Studies have shown that crystalline beta-amylase from sweet potato and soybean catalyzes the cis hydration of this compound. This reaction involves the protonation of the enolic bond of this compound, which is a key step in understanding the enzyme's catalytic flexibility. Researchers have investigated the kinetics of this reaction, observing an exceptionally large solvent deuterium (B1214612) isotope effect, which indicates that protonation is the rate-limiting step and occurs from above the double bond of this compound.

Further investigations into the this compound binding mechanism with soybean beta-amylase have revealed that two this compound molecules bind to the enzyme, and the binding induces a conformational change in the enzyme's mobile loop, creating a suitable catalytic environment for hydration. These studies demonstrate how this compound, as a non-glycosidic substrate, can be used to probe the functional flexibility of glycosylase catalytic groups and elucidate the stereochemical course of enzymatic reactions, contributing to a deeper understanding of enzyme action beyond typical hydrolytic processes.

This non-clinical research on enzyme mechanisms using this compound is fundamental for advancing enzymology and carbohydrate biochemistry.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 169427 |

| 2-Deoxymaltose | 3081508 |

| Glycals (general class) | 14830377 |

| D-Glucal | 2734736 |

| D-Galactal | 2734735 |

| L-Rhamnal (represented by 3,4-Di-O-acetyl-L-rhamnal) | 2734733 |

| D-Lactal | 2734737 |

| Glucosyl fluoride (B91410) | 150967 |

| Maltooligosaccharides (general class) | C021705 |

| Maltotetraose | 446495 |

| 4-O-alpha-D-glucopyranosyl-(1->4)-1-deoxynojirimycin (GON) | 11324809 |

Data Tables

Table 1: Stereoselectivity in Palladium-Catalyzed C-Glycosylation of Glycals

| Glycal Substrate | Catalyst/Conditions | Product Type | Stereoselectivity (α-selectivity) | Yield Range | Reference |

| D-Maltal | Pd(II) / diaryliodonium salts | 2,3-dideoxy C-aryl glycosides | Excellent | Moderate to Good | sigmaaldrich.comnih.gov |

| Per-O-acetyl-D-maltal | In(OTf)₃ | C-pseudothis compound derivatives | Excellent | Excellent | nih.gov |

| D-Glucal | Pd(II) / diaryliodonium salts | 2,3-dideoxy C-aryl glycosides | Excellent | Moderate to Good | sigmaaldrich.comnih.gov |

| D-Galactal | Pd(II) / diaryliodonium salts | 2,3-dideoxy C-aryl glycosides | Excellent | Moderate to Good | sigmaaldrich.comnih.gov |

| L-Rhamnal | Pd(II) / diaryliodonium salts | 2,3-dideoxy C-aryl glycosides | Excellent | Moderate to Good | sigmaaldrich.comnih.gov |

| D-Lactal | Pd(II) / diaryliodonium salts | 2,3-dideoxy C-aryl glycosides | Excellent | Moderate to Good | sigmaaldrich.comnih.gov |

Table 2: Kinetic Parameters for this compound Hydration by Beta-Amylase

| Enzyme Source | Substrate | pH | Vmax (µmol/min/mg) | Km (mM) | Solvent Deuterium Isotope Effect (VH/VD) | Reference |

| Sweet Potato Beta-Amylase | This compound | 5.0 | 0.082 | 94.5 | 8 | |

| Soybean Beta-Amylase | This compound | N/A | N/A | N/A | 6.5 |

Future Research Directions and Methodological Innovations

Development of Novel Catalytic Systems for Maltal Transformations

The development of novel catalytic systems for this compound transformations represents a significant area for future research. While enzymatic transformations of this compound are known, the exploration of efficient non-enzymatic catalytic methods remains largely underexplored. Traditional organic synthesis often relies on metal-based or homogeneous catalysts, but future directions are expected to focus on more sustainable and selective approaches. This includes the design of heterogeneous catalysts, organocatalysts, or photocatalytic systems that can facilitate specific modifications of this compound's unique glycal structure with high chemo-, regio-, and stereoselectivity. Such innovations could enable new synthetic routes to complex carbohydrate derivatives, expanding the accessible chemical space from this compound as a starting material. Research could focus on developing catalysts for selective functionalization of the double bond or specific hydroxyl groups, or for novel rearrangement reactions that exploit this compound's inherent structural features.

Expanding the Scope of Enzymatic Reactions with this compound Analogues

Enzymatic reactions involving this compound have already demonstrated their utility, particularly the cis hydration of this compound by beta-amylase to yield beta-2-deoxymaltose. This process highlights the remarkable stereochemical control exerted by enzymes, where beta-amylase can protonate this compound from a direction opposite to its natural substrate (starch) yet still produce the same anomeric configuration unioviedo.esacs.org. This observation underscores the critical role of protein structure in dictating reaction outcomes unioviedo.es.

Future research should aim to expand the scope of these enzymatic transformations by:

Identifying new enzymes: Exploring a broader range of glycosyl hydrolases, glycosyl transferases, or other enzyme classes that can act on this compound or its derivatives. This could involve enzyme screening, directed evolution, or rational design to discover novel biocatalytic activities.

Synthesizing and utilizing this compound analogues: Developing and testing a diverse array of this compound analogues with various modifications (e.g., fluorination, as seen in the synthesis of peracetylated 2,2-difluoro-α-maltosyl fluoride (B91410) from peracetylated 2-fluoro-maltal) rjpbcs.com. These analogues could serve as substrates for known enzymes, potentially leading to new products or revealing novel enzymatic mechanisms. Research into enzymatic transglycosylation reactions, common in the synthesis of oligosaccharides and saccharide derivatives, could be particularly fruitful for this compound analogues nih.govplos.orgmdpi.com.

Engineering enzyme specificity: Modifying existing enzymes through protein engineering to enhance their activity, selectivity, or substrate promiscuity towards this compound and its derivatives. This could lead to highly efficient and environmentally friendly routes for synthesizing complex carbohydrate structures.

Advanced Computational Approaches for Predicting this compound Reactivity and Selectivity

Future research should leverage these computational tools to:

Elucidate reaction mechanisms: Use DFT to investigate the detailed mechanisms of this compound transformations, including both enzymatic and potential non-enzymatic catalytic pathways. This can provide insights into transition states, activation energies, and the factors governing stereochemical outcomes.

Predict reactivity and selectivity: Employ computational models to predict how structural modifications to this compound or its reaction conditions would influence its reactivity, regioselectivity, and stereoselectivity. This could guide experimental design and accelerate the discovery of new reactions.

Study molecular interactions: Utilize MD simulations to understand the dynamic behavior of this compound in various environments, such as in solution or in complex with enzymes. This can provide insights into binding affinities, conformational changes, and solvent effects, which are crucial for rational design in chemical biology and catalysis.

Virtual screening of catalysts: Apply computational screening methods to identify or design novel catalysts (both chemical and enzymatic) that exhibit high efficiency and selectivity for this compound transformations.

Exploration of this compound-derived Scaffolds for Chemical Biology Tools (Excluding clinical applications)

The exploration of this compound-derived scaffolds for chemical biology tools represents a promising, yet largely untapped, research area. Chemical biology tools, such as small-molecule probes and biosensors, are invaluable for dissecting complex biological processes by selectively interacting with specific biomolecules or pathways chemicalprobes.orgpolyphenols-site.comefmc.infoebay.co.uknih.govpromega.comcademix.orgnih.govepfl.chmdpi.comresearchgate.netalliedacademies.comeuropa.eubiorxiv.orgagriculture.gov.mttimesofmalta.com. Given this compound's carbohydrate nature, its derivatives could be engineered to serve as specific recognition elements in biological systems.

Future research could focus on:

Developing probes for carbohydrate-binding proteins: Synthesizing this compound-based probes to investigate the function and specificity of carbohydrate-binding proteins (lectins), glycosyltransferases, or glycosidases. These probes could incorporate reporter tags (e.g., fluorescent labels, biotin) for visualization or pull-down assays.

Creating biosensors for metabolite detection: Designing this compound-derived scaffolds as components of biosensors for detecting specific metabolites or enzymatic activities within biological systems. This could involve engineering this compound into genetically encodable biosensors or integrating it into electrochemical or optical biosensor platforms cademix.orgnih.govmdpi.comresearchgate.net.

Investigating cellular pathways: Utilizing this compound-derived tools to explore carbohydrate metabolism, cell-surface recognition events, or signaling pathways where carbohydrate structures play a role. This could provide insights into fundamental biological processes without focusing on clinical applications.

Sustainable Synthesis and Biocatalytic Pathways for this compound and its Derivatives

The pursuit of sustainable synthesis and biocatalytic pathways for this compound and its derivatives aligns with the principles of green chemistry, emphasizing reduced environmental impact, waste minimization, and the use of renewable resources rjpbcs.complos.orgresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgpharmaceutical-technology.comum.edu.mtmdpi.comadesisinc.comfoemalta.orgeuchems.eu. While this compound itself can undergo enzymatic transformations (as discussed in 8.2), the de novo sustainable synthesis of this compound or the production of its diverse derivatives through green and biocatalytic routes is an area requiring further investigation.

Future research should prioritize:

Green synthetic methodologies for this compound: Developing novel, environmentally benign chemical routes for the synthesis of this compound from readily available, renewable feedstocks. This could involve exploring solvent-free reactions, reactions in green solvents (e.g., water, ionic liquids), or multicomponent reactions that maximize atom economy plos.orgbiorxiv.orgadesisinc.comfoemalta.org.

Biocatalytic production of this compound: Investigating microbial fermentation or enzymatic cascades for the de novo biosynthesis of this compound or its complex derivatives. This would involve engineering microorganisms or enzyme systems to produce this compound from simple sugars or other biomass-derived precursors, offering a highly sustainable alternative to traditional chemical synthesis nih.gov.

Waste valorization and circular economy: Exploring methods to synthesize this compound or its derivatives from waste streams or by-products of other industrial processes, contributing to a circular economy model.

Process intensification: Developing continuous flow processes for this compound synthesis and transformations, which are inherently greener due to improved heat and mass transfer, reduced solvent use, and enhanced safety.

These future research directions collectively aim to deepen the understanding of this compound's chemistry and expand its utility across various scientific disciplines, driven by the imperative for efficient, selective, and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Maltal with high purity?

- Methodological Answer : Synthesis protocols should follow strict stoichiometric control and purification steps. For instance, column chromatography (silica gel, ethyl acetate/hexane gradient) is advised for isolating this compound, with purity verified via HPLC (≥98%) . Detailed experimental procedures, including solvent ratios and temperature conditions, must be documented to ensure reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodological Answer : A tiered approach is recommended:

Primary Characterization : NMR (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification .

Secondary Validation : Differential Scanning Calorimetry (DSC) for melting point analysis and X-ray crystallography for crystal structure determination .

- Table 1 summarizes key techniques:

| Technique | Parameter Analyzed | Reference Standard |

|---|---|---|

| NMR | Molecular structure | USP ⟨701⟩ |

| HPLC | Purity (>98%) | ICH Q2(R1) |

Q. How should researchers design initial experiments to study this compound’s stability under varying conditions?

- Methodological Answer : Employ accelerated stability testing (e.g., ICH Q1A guidelines) with controlled variables:

- Temperature (25°C, 40°C), humidity (60% RH, 75% RH), and pH (2–9) .

- Sampling intervals (0, 1, 3, 6 months) coupled with HPLC-UV degradation profiling. Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound’s spectroscopic data across studies?

- Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis) to identify outlier datasets. Cross-validate results using Bayesian statistical models to quantify uncertainty in NMR peak assignments . For conflicting crystallography data, Rietveld refinement and Hirshfeld surface analysis can reconcile packing discrepancies .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Methodological Answer :

Density Functional Theory (DFT) : Calculate reaction pathways (e.g., Gibbs free energy barriers) for this compound’s degradation mechanisms .

Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility profiles .

- Table 2 compares computational tools:

| Tool | Application | Software Reference |

|---|---|---|

| Gaussian 16 | DFT energy calculations | |

| GROMACS | Solvent dynamics |

Q. What strategies optimize reaction yields in this compound synthesis while minimizing byproducts?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). A Central Composite Design (CCD) with Response Surface Methodology (RSM) can model optimal conditions . For example, a 15% Pd/C catalyst at 80°C may reduce side-product formation by 40% compared to traditional methods .

Q. How should researchers address ethical and reproducibility challenges in this compound-related studies?

- Methodological Answer :

- Data Transparency : Share raw NMR/HPLC datasets via repositories like Zenodo, adhering to FAIR principles .

- Ethical Compliance : Declare conflicts of interest and obtain institutional review board (IRB) approval for studies involving human-derived enzymes .

Guidelines for Data Analysis and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.